molecular formula C7H10N2O3 B13640321 Vildagliptin impurity A-F

Vildagliptin impurity A-F

Cat. No.: B13640321
M. Wt: 170.17 g/mol
InChI Key: GVQWXLTWWOSRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is used to treat type 2 diabetes. During synthesis and storage, several impurities arise, categorized as process-related or degradation products. Impurities A-F are critical due to their structural and toxicological relevance:

  • Impurity-E: Identified as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, this intermediate is unstable in aqueous acetonitrile and degrades into Impurity-F .
  • Impurity-F: A stable degradation product with the structure (8aS)-3-hydroxy-octahydropyrrolo[1,2a]piperazine-1,4-dione, isolated via semi-preparative chromatography and characterized by NMR and MS .
  • Impurity B (Amide Impurity): A process-related impurity studied extensively for its pharmacokinetic and toxicological profiles.

Other impurities (A, C, D) are linked to synthetic intermediates or hydrolytic by-products, but structural details are less documented in the provided evidence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vildagliptin impurities typically involves multiple steps starting from L-proline. For example, one method includes reacting methyl L-prolinate with chloroacetyl chloride under alkaline conditions to generate an intermediate compound. This intermediate then undergoes condensation with 3-amino-1-hydroxyadamantane, followed by a self-condensation reaction under alkaline conditions to yield the impurity .

Industrial Production Methods

Industrial production of Vildagliptin and its impurities involves optimized processes to ensure high yield and purity. These methods often include advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Vildagliptin impurities can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized impurities.

    Reduction: Reducing agents can convert certain functional groups within the impurities.

    Substitution: Halogenation or other substitution reactions can modify the impurity structure.

Common Reagents and Conditions

Common reagents used in these reactions include chloroacetyl chloride for acylation, and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions are structurally related to Vildagliptin but may include additional functional groups or altered configurations, which are identified and quantified using analytical techniques like HPLC .

Scientific Research Applications

Vildagliptin is an oral anti-diabetic drug, and the study of its impurities is essential for ensuring medication quality and safety . Impurities in drugs can compromise the safety and efficacy of treatments, potentially exacerbating conditions in diabetic patients due to increased oxidative stress . The investigation of vildagliptin impurities, specifically Vildagliptin impurity A-F, is crucial for quality control, safety, and improving the quality standards of vildagliptin .

Synthesis and Preparation

The preparation methods for vildagliptin impurities involve several steps, starting with vildagliptin as the raw material .

Vildagliptin Impurity Preparation

  • Heating Response : Vildagliptin is heated in an organic solvent to produce crude forms of 2- (3- hydroxy-adamant -1- bases) -1- imines Base-hexahydropyrrolo simultaneously [1,2-a] pyrazine -4- ketone . Preferred organic solvents include dimethylbenzene, N,N-dimethylformamide, or dimethyl sulfoxide (DMSO), with the consumption of the solvent affecting the reaction progress .
  • Column Chromatography Separation : The crude product from the previous step is separated using column chromatography to obtain sterlings of 2- (3- hydroxy-adamant -1- bases) -1- imines Base-hexahydropyrrolo simultaneously [1,2-a] pyrazine -4- ketone .
  • Water Reaction : The sterlings obtained are reacted with water to produce a crude product of impurity 2- (3- hydroxy-adamant -1- bases) -1- imido grpups-hexahydropyrrolo simultaneously [1,2-a] pyrazine -1,4- diketone .
  • Final Separation : The crude product undergoes another column chromatography separation to obtain sterlings of impurity 2- (3- hydroxy-adamant -1- bases) -1- imido grpups-hexahydropyrrolo- [1,2-a] pyrazine -1,4- diketone .

Advantages of the Preparation Method

  • Simplicity : The preparation technique is straightforward .
  • Time Efficiency : The process is quick, reducing the overall production time .
  • Cost-Effectiveness : The method is economical .
  • High Purity : The resulting impurities have high purity, often exceeding 97% .

Applications in Quality Control and Safety

Vildagliptin impurities are significant in the qualitative and quantitative analysis during vildagliptin production . This analysis is essential for ensuring that the quality standards of vildagliptin are maintained, providing guidance for safe medication use .

Key Applications

  • Impurity Profiling : High-Performance Liquid Chromatography (HPLC) is used to identify and quantify impurities in vildagliptin batches . Impurity-E, an unknown impurity, was found in the range of 0.01-0.06% in different laboratory batches of vildagliptin using HPLC analysis .
  • Stability Testing : Forced degradation studies, as required by the FDA, utilize HPLC to detect degradation products under various stressed conditions, ensuring the stability of the drug .
  • Method Validation : Analytical methods for quantifying vildagliptin and its impurities are validated as per ICH guidelines, ensuring sensitivity and reliability in impurity separation .

Toxicity Evaluation

The toxicity of vildagliptin and its impurities has been investigated to ensure the biological safety of the drug .

Key Findings

  • Cytotoxicity : Some impurities, like V2, exhibit cytotoxicity .
  • Oxidative Stress : Vildagliptin impurities V1 and V2 can generate free radicals at certain concentrations .
  • Nitric Oxide Production : Vildagliptin can affect nitric oxide (NO) production .

Analytical Techniques

Chromatographic Method

  • A method involving separation and determination of process impurities in bilastine using high-performance liquid chromatography with an octyl silane group silica gel column . A mixture of inorganic salts buffer and organic solvent is used for gradient elution, ensuring complete separation of bilastine and its catabolites .
  • RP-HPLC method is employed for simultaneous quantification of vildagliptin and dapagliflozin, with retention times of 2.282 min and 4.070 min, respectively. The method demonstrates linearity in the range of 10 – 60 µg/ml and high recoveries .

Mechanism of Action

Comparison with Similar Compounds

Toxicological and Regulatory Considerations

Parameter Vildagliptin Impurity B Sitagliptin Impurity S2 N-Nitroso-Vildagliptin Amide Impurity
Toxicity Mechanism Non-mutagenic Cytotoxic at 1000 μM Genotoxic (nitrosamine class)
Safe Exposure Limit ≤0.5% (PCS) ≤0.1% (ICH Q3B) 1500 ng/day (EMA)
Analytical Method LC-MS, RP-HPLC MTT assay LC-MS/MS
  • Oxidative Stress : Vildagliptin impurities V1 and V2 generate reactive oxygen species (ROS) at 10 μM without immediate cytotoxicity, unlike sitagliptin impurities, which require higher concentrations (1000 μM) .
  • Metabolic Overlap : Vildagliptin’s Impurity B shares metabolic pathways with the parent drug, leading to fecal excretion. This contrasts with sitagliptin’s impurities, which are primarily renally cleared .

Degradation Pathways

  • Vildagliptin : Acidic hydrolysis produces DP2 (m/z 515.14) and DP3 (m/z 544.18), while oxidative conditions yield DP5 and DP6 (m/z 487.16) .
  • Saxagliptin : Degrades via amide hydrolysis, forming a primary amine metabolite, whereas vildagliptin’s degradation is dominated by cyclization (e.g., Impurity-E → Impurity-F) .

Key Research Findings

Impurity Stability : Impurity-E’s instability in aqueous acetonitrile necessitates stringent storage conditions to prevent conversion to Impurity-F .

Patient-Centric Specifications : For Impurity B, the maximum theoretical amount (MTA) and maximum observed amount (MOA) ratio (≥1) justified a higher allowable limit, leveraging metabolic excretion data .

Analytical Advances : RP-HPLC with C18 columns and mobile phases like buffer:acetonitrile (50:50) effectively separate vildagliptin impurities, achieving ≤0.01% detection limits .

Biological Activity

Vildagliptin impurity A-F, chemically known as 3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a notable impurity associated with the oral antihyperglycemic agent Vildagliptin, which is primarily used in the management of type 2 diabetes mellitus. Vildagliptin acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhancing incretin hormone levels to regulate blood glucose. The biological activity of this compound is critical for understanding its role in pharmaceutical formulations, potential toxicity, and interactions with other compounds.

This compound has the molecular formula C7H10N2O3C_7H_{10}N_2O_3 and a molecular weight of 170.17 g/mol. It can be synthesized through various chemical pathways involving the manipulation of pyrrolidine and pyrazine derivatives. Common synthetic methods include:

  • Cyclization reactions : Utilizing pyrrolidine derivatives.
  • Hydroxylation : Introducing hydroxyl groups to alter biological activity.

Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
VildagliptinC17H25N3O2Main active ingredient; DPP-4 inhibitor
Vildagliptin Amide ImpurityC17H27N3O3Contains amide functional group
Vildagliptin Carboxylic Acid ImpurityC17H25N3O4Contains carboxylic acid functional group
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dioneC7H10N2O3Structural isomer; similar biological activity

This compound is unique due to its specific hydroxylated structure and lower molecular weight compared to its parent compound and other impurities, which may influence its biological activity differently.

Pharmacological Effects

This compound's biological activity is primarily characterized by its interactions with DPP-4 enzymes, similar to Vildagliptin. However, studies have shown that impurities can significantly affect the pharmacokinetics and pharmacodynamics of the main drug.

Case Studies on Toxicity

  • In Vitro Toxic Evaluation : A study assessed the cytotoxic effects of various gliptins and their impurities. It was found that at concentrations of 10 µM, impurities such as V1 and V2 increased oxidative stress without directly causing cytotoxicity in 3T3 cells. The study highlighted that while Vildagliptin itself did not show significant toxicity, the presence of impurities could enhance oxidative stress levels .
  • Stability Studies : Research on the stability of Vildagliptin under different conditions revealed that degradation products, including impurities A-F, could form under acidic or oxidative stress conditions. This degradation was quantified using techniques like UHPLC-DAD-MS . The implications for patient safety and drug efficacy are significant as these impurities may alter therapeutic outcomes.

Interaction Studies

Interaction studies involving this compound focus on its effects when co-administered with other medications or compounds. These studies are crucial for understanding potential drug-drug interactions that could alter pharmacokinetics or pharmacodynamics .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for separating and quantifying Vildagliptin impurities A-F in tablet formulations?

A validated gradient HPLC method using a reversed-phase C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer and methanol is widely employed. The method achieves baseline separation of impurities under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal). Detection is typically performed at 210 nm, with retention times calibrated against synthesized impurity standards. Structural confirmation of impurities is cross-validated using LC-MS and 2D-NMR .

Example Method Parameters

Mobile Phase GradientTime (min)% Phosphate Buffer% Methanol
Initial08515
Linear change0–2585 → 5015 → 50
Hold25–355050

Q. How are Vildagliptin impurities A-F synthesized for use as reference standards?

Impurity A is synthesized via a ring-closure reaction from Vildagliptin, while Impurity B is derived from hydrolysis of Impurity A. Impurity C is generated through esterification and subsequent cyclization. Reaction conditions (e.g., acidic hydrolysis for Impurity B at 60°C for 24 hours) are optimized to achieve >97% purity, verified by HPLC. Structural elucidation employs LC-MS, 1H^1 \text{H}-NMR, and 13C^{13} \text{C}-NMR .

Q. What forced degradation conditions are used to generate Vildagliptin impurities for stability studies?

Standard conditions include:

  • Acidic/Basic Hydrolysis : 0.1M HCl/NaOH at 80°C for 8 hours.
  • Oxidative Stress : 3% H2_2O2_2 at room temperature for 24 hours.
  • Photolytic Exposure : 1.2 million lux-hours of UV light. Degradation products are monitored using HPLC, with excipient interactions (e.g., lactose-induced Maillard reactions) accounted for in impurity profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles obtained from different analytical techniques (e.g., HPLC vs. LC-MS)?

Discrepancies often arise from co-eluting peaks in HPLC or ion suppression in LC-MS. To address this:

  • Use orthogonal methods like HILIC chromatography or ion-pair HPLC for polar impurities.
  • Validate findings with 2D-NMR (e.g., 1H^1 \text{H}-13C^{13} \text{C} HSQC) to confirm stereochemistry.
  • Cross-reference with synthesized impurity standards to rule out matrix effects .

Q. What advanced techniques are employed to elucidate the structural configurations of isomeric impurities in Vildagliptin?

Isomeric impurities (e.g., diastereomers of Impurity F) are differentiated using:

  • Chiral HPLC with cellulose-based columns and polar organic mobile phases.
  • NOESY NMR to assess spatial proximity of protons.
  • Density Functional Theory (DFT) simulations to predict 13C^{13} \text{C}-NMR chemical shifts .

Q. How can pharmacokinetic modeling inform the safety thresholds for Vildagliptin impurities in formulation development?

The maximum theoretical concentration (MTC) of impurities is calculated using:

MTC=Human Equivalent Dose (HED)×Impurity BioavailabilityPlasma Volume\text{MTC} = \frac{\text{Human Equivalent Dose (HED)} \times \text{Impurity Bioavailability}}{\text{Plasma Volume}}

HED is derived from NOAEL (No Observed Adverse Effect Level) in rodent studies, scaled by a KmK_m factor of 6.2. For Impurity B (amide impurity), literature data on non-mutagenicity and low bioavailability (<5%) support higher permissible limits .

Q. What methodological challenges arise in validating impurity quantification methods for regulatory compliance?

Key challenges include:

  • Matrix Effects : Excipients like microcrystalline cellulose can interfere with LC-MS signals. Mitigated by using matrix-matched calibration standards.
  • Detection Limits : Sub-0.1% quantification requires high-sensitivity detectors (e.g., QTOF-MS).
  • Regulatory Alignment : Impurity profiles must match ICH Q3B thresholds, with biannual comparisons to historical data to detect process variations .

Q. Data Contradiction Analysis Framework

ScenarioPossible CauseResolution Strategy
HPLC shows impurity peak not detected in LC-MSIon suppression due to mobile phase additivesSwitch to volatile buffers (e.g., ammonium formate) and re-analyze via LC-MS
NMR data conflicts with LC-MS molecular ionContamination from synthesis byproductsPurify impurity via prep-HPLC and repeat NMR

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

3-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C7H10N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h4,6,11H,1-3H2,(H,8,10)

InChI Key

GVQWXLTWWOSRCG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.